2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione
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Overview
Description
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a piperidine ring, a sulfonyl group, and an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 9,10-dihydroanthracene-9,10-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in areas where piperidine derivatives are known to be active.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and piperidine ring are likely involved in these interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N- (4- [ (2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-[(4-methylpiperidin-1-yl)sulfonyl]acetic acid
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione stands out due to its anthracene backbone, which imparts unique electronic and structural properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or in specific biochemical assays.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-8-10-21(11-9-13)26(24,25)14-6-7-17-18(12-14)20(23)16-5-3-2-4-15(16)19(17)22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRIELIEBNZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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